Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane
Description
Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a thiophene ring substituted with a tributylstannyl group and a 3,7-dimethyloct-6-en-1-yl side chain. Organotin compounds are widely used in various fields, including organic synthesis, materials science, and catalysis .
Properties
CAS No. |
643031-35-0 |
|---|---|
Molecular Formula |
C26H48SSn |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
tributyl-[5-[(3S)-3,7-dimethyloct-6-enyl]thiophen-2-yl]stannane |
InChI |
InChI=1S/C14H21S.3C4H9.Sn/c1-12(2)6-4-7-13(3)9-10-14-8-5-11-15-14;3*1-3-4-2;/h5-6,8,13H,4,7,9-10H2,1-3H3;3*1,3-4H2,2H3;/t13-;;;;/m0..../s1 |
InChI Key |
GBIVUIWJCTXMKG-AHJYMZSGSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)CC[C@@H](C)CCC=C(C)C |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)CCC(C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between organotin compounds and organic halides. The general procedure involves the reaction of 2-bromothiophene with tributyltin chloride in the presence of a palladium catalyst, such as Pd(PPh3)4, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors, precise control of temperature and pressure, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Materials Science: Employed in the synthesis of polythiophenes for organic solar cells and other electronic materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes[][3].
Mechanism of Action
The mechanism of action of Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane involves its ability to participate in cross-coupling reactions. The palladium catalyst facilitates the formation of a carbon-tin bond, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules and materials .
Comparison with Similar Compounds
Similar Compounds
- Tributyl(thiophen-2-yl)stannane
- Tributyl(4-(2-hexyldecyl)thiophen-2-yl)stannane
- Tributyl(5-hexylthiophen-2-yl)stannane
Uniqueness
Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3,7-dimethyloct-6-en-1-yl side chain enhances its reactivity and makes it suitable for specialized applications in materials science and organic synthesis .
Biological Activity
Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane is a synthetic organotin compound that has garnered attention for its potential biological activities. Organotin compounds are known for their diverse applications, ranging from industrial uses to pharmacological interests. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and anticancer properties.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a tributyl group attached to a thiophene ring, which is further substituted with a 3,7-dimethyloct-6-en-1-yl group. The presence of the thiophene moiety is significant as it is often associated with various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that thiophene derivatives exhibit notable antimicrobial properties. For instance, similar compounds have shown minimum inhibitory concentrations (MIC) as low as 16 µg/mL against various Gram-positive bacteria and fungi, such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Chlorobenzo[b]thiophene | 16 | B. cereus |
| 2-(Hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | 64 | S. aureus |
| This compound | TBD | TBD |
The exact MIC for this compound remains to be determined through experimental validation.
Antifungal Activity
Thiophene derivatives have also shown antifungal effects. The structural characteristics that contribute to their activity include the presence of specific functional groups that enhance membrane permeability in fungal cells. Studies suggest that the incorporation of alkene moieties can significantly improve antifungal potency .
Anticancer Properties
Emerging research indicates that organotin compounds may possess anticancer properties. The mechanism often involves the disruption of cellular signaling pathways and induction of apoptosis in cancer cells. Thiophene derivatives are being investigated for their ability to inhibit tumor growth and metastasis in various cancer models.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several thiophene derivatives, concluding that those with halogen substitutions exhibited superior activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent position on biological activity .
- Anticancer Activity Investigation : Another investigation focused on the anticancer potential of organotin compounds, revealing that certain derivatives could inhibit cell proliferation in breast cancer cell lines. The study emphasized the role of organotin's interaction with cellular membranes and signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
